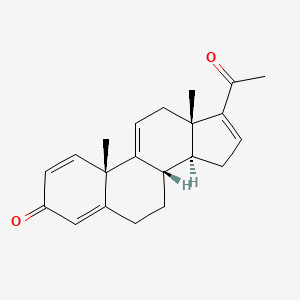

Pregna-1,4,9(11),16-tetraene-3,20-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Pregna-1,4,9(11),16-tetraene-3,20-dione involves complex chemical processes, including microbial transformations and chemical reactions. Notably, Fokina et al. (2003) described the conversion of related compounds by Nocardioides simplex, highlighting the role of microbial processes in the selective production of dehydroanalogues valuable for modern glucocorticoid synthesis (Fokina & Donova, 2003). Additionally, García-Martínez et al. (1993) achieved a three-step chemical synthesis of a closely related compound, emphasizing the spectroscopic characterization of intermediates and products (García-Martínez, Reyes-López, & Joseph-Nathan, 1993).

Molecular Structure Analysis

The molecular structure of Pregna-1,4,9(11),16-tetraene-3,20-dione and its derivatives has been elucidated using advanced spectroscopic techniques. For instance, the structure of related metabolites was confirmed by mass spectrometry and 1H NMR spectroscopy, providing insights into the compound's molecular configuration and stereochemistry (Fokina & Donova, 2003).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including 1(2)-dehydrogenation and deacetylation, as part of its conversion processes. The presence of both soluble and membrane-associated steroid esterases in N. simplex plays a crucial role in these transformations (Fokina & Donova, 2003). Another study highlights an efficient synthesis method involving a sequence of chemical and microbiological reactions, useful for producing fluorinated corticosteroids (Andryushina et al., 2018).

Physical Properties Analysis

While specific studies focusing on the physical properties of Pregna-1,4,9(11),16-tetraene-3,20-dione were not identified in this search, the related research on synthesis and molecular structure provides indirect information on its physical characteristics, such as solubility and stability under various conditions.

Chemical Properties Analysis

The chemical properties of Pregna-1,4,9(11),16-tetraene-3,20-dione, such as reactivity and interaction with microbial enzymes, have been explored through its conversion processes. The biotransformation pathways proposed by Fokina et al. offer valuable insights into its chemical behavior and potential applications in steroid synthesis (Fokina & Donova, 2003).

Applications De Recherche Scientifique

1. Synthesis of Corticosteroids

- Methods of Application: A greener and more economical route for the synthesis of pregnatetraenedione was proposed, achieved via the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum .

- Results or Outcomes: The production of 9-OHPDC and 9-OHPDC-M respectively reached 9.86 g L −1 and 1.27 g L −1 in about 6 days and the total mole yield was more than 85.9% . The combined microbial and chemical process showed a total weight yield of up to 35.4%, significantly higher than that of the current industrial routes .

2. Synthesis of Halogenated Corticosteroids

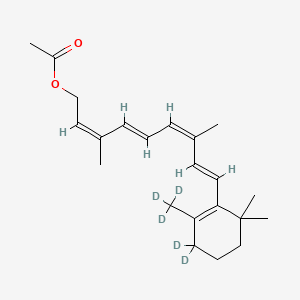

- Summary of Application: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a key intermediate in the synthesis of highly active halogenated corticosteroids such as dexamethasone .

- Methods of Application: An efficient and shorter procedure for the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione, which is a product of a bio-oxidative degradation of the side chain of phytosterols, was developed .

- Results or Outcomes: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione was prepared from 9α-hydroxyandrostenedione in yield more than 46% .

3. Research of Inflammatory Ailments and Autoimmune Maladies

Orientations Futures

The future directions for Pregna-1,4,9(11),16-tetraene-3,20-dione could involve further optimization of its synthesis process. The new synthesis route proposed is more economical and environmentally friendly compared to current industrial routes . This green route for the production of pregnatetraenedione could be used for corticosteroid production in the industry .

Propriétés

IUPAC Name |

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUWMYUNKVSEGO-BVPXEZJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-1,4,9(11),16-tetraene-3,20-dione | |

CAS RN |

117048-56-3 | |

| Record name | 17-Acetyl-10,13-dimethyl-6,7,8,10,12,13,14,15-octahydrocyclopenta[a]phenathren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)